MMJUOCGCVBOLOI-ROTLSHHCSA-N
Description
While and list numerous chemical compounds with Russian nomenclature and numerical identifiers (e.g., 1337, 1335, 1392), these entries lack structural details, InChIKeys, or functional properties required to conclusively identify the compound in question.
Properties
Molecular Formula |
C23H17N5O2 |
|---|---|
Molecular Weight |
395.422 |
InChI |
InChI=1S/C23H17N5O2/c24-11-17-15-4-3-5-16(15)23(28-19-7-2-1-6-18(19)26-22(17)28)27-25-12-14-8-9-20-21(10-14)30-13-29-20/h1-2,6-10,12,27H,3-5,13H2/b25-12- |
InChI Key |
MMJUOCGCVBOLOI-ROTLSHHCSA-N |
SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)NN=CC5=CC6=C(C=C5)OCO6)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on the general classes of compounds listed in and , hypothetical comparisons can be inferred:
Table 1: Hypothetical Comparison Based on Evidence
Key Inferences:
Reactivity: Compounds like "H30MaCJIAHOI KHCJIOTHI HUTpHJI" (1337) may share nitrile or nitro functional groups with the target, but reactivity profiles (e.g., hydrolysis, reduction) cannot be confirmed .
Limitations of Available Evidence
Recommendations for Further Research
Consult authoritative databases (e.g., PubChem, Reaxys) using the InChIKey to resolve the compound’s identity.
Perform computational modeling (e.g., DFT, molecular docking) to predict reactivity and compare it with analogs like nitroisopropylamines or chlorophenols .
Validate hypotheses via experimental studies (e.g., NMR, HPLC) to fill data gaps in solubility, stability, and bioactivity.
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